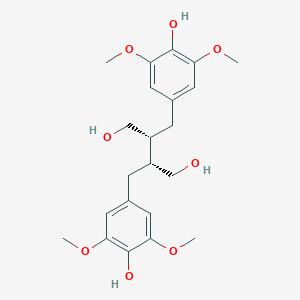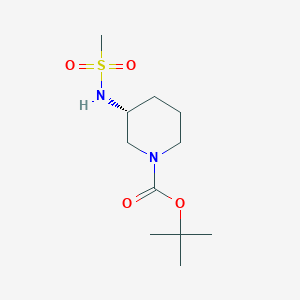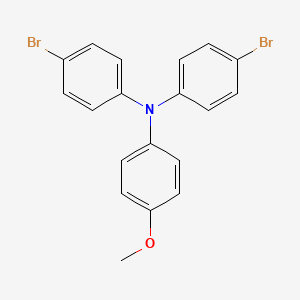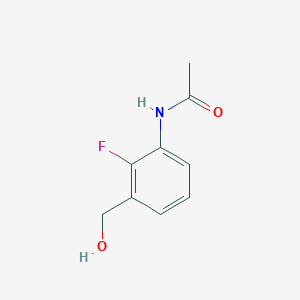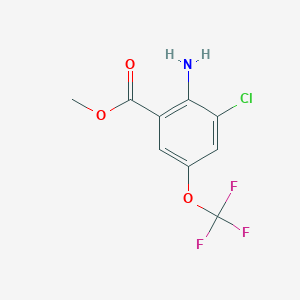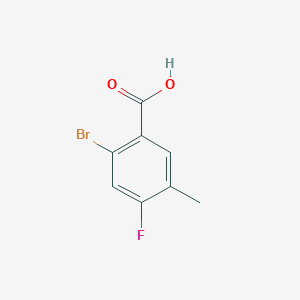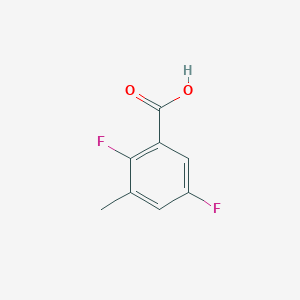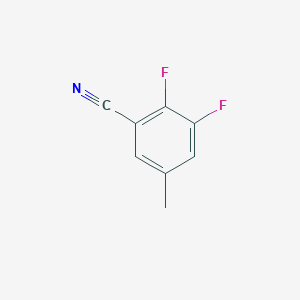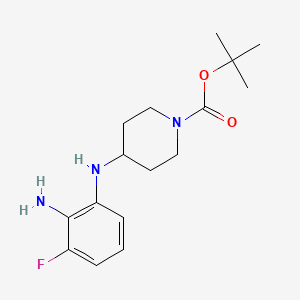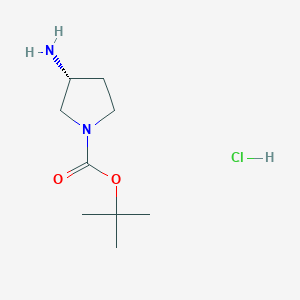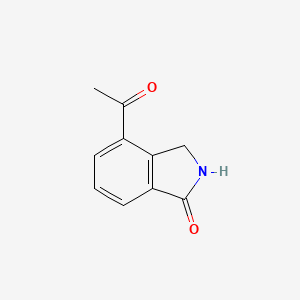
4-Acetylisoindolin-1-one
概要
説明
4-Acetylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H9NO2. It is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an isoindolinone core with an acetyl group at the fourth position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学的研究の応用
4-Acetylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: this compound is utilized in the production of fine chemicals and pharmaceuticals
将来の方向性
Future research could focus on the development of more efficient and sustainable synthesis methods for isoindolin-1-one derivatives . Additionally, more detailed studies on the physical and chemical properties, mechanism of action, and potential applications of 4-Acetylisoindolin-1-one could be beneficial .
作用機序
Target of Action
The primary target of 4-Acetylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that this compound exhibits good bioavailability and stability . .
Result of Action
The inhibition of CDK7 by this compound disrupts the cell cycle, which can lead to cell death . This makes this compound a potential candidate for anti-cancer action, particularly against cancers where CDK7 plays a crucial role .
生化学分析
Biochemical Properties
4-Acetylisoindolin-1-one has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its potential as a CDK7 inhibitor . By inhibiting CDK7, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the transcription process and cell proliferation, potentially exerting anti-cancer activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to CDK7, inhibiting its activity and thus influencing the cell cycle . This interaction is facilitated by the compound’s high binding affinity and its ability to form hydrogen bonds with active amino acid residues of CDK7 .
準備方法
Synthetic Routes and Reaction Conditions: 4-Acetylisoindolin-1-one can be synthesized through various methods. One common approach involves the cyclization of N-acylated ortho-aminoacetophenones. This reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the use of palladium-catalyzed C-H activation and annulation reactions, which offer high efficiency and selectivity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically involve the use of formylbenzoates and primary amines under acidic conditions to yield the desired isoindolinone derivatives .
化学反応の分析
Types of Reactions: 4-Acetylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
類似化合物との比較
Isoindolin-1-one: Lacks the acetyl group at the fourth position, resulting in different chemical and biological properties.
3-Hydroxyisoindolin-1-one: Features a hydroxyl group, which alters its reactivity and applications.
N-Substituted Isoindolinones: These compounds have various substituents on the nitrogen atom, leading to diverse biological activities
Uniqueness: 4-Acetylisoindolin-1-one is unique due to its specific acetyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
特性
IUPAC Name |
4-acetyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGIFKZMOGGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743954 | |
| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021874-48-5 | |
| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


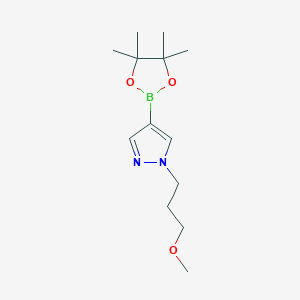
![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)


